molecular formula C15H9ClF4N2O4 B11081654 2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

Cat. No.: B11081654
M. Wt: 392.69 g/mol
InChI Key: ACAPCUUSQQSDIP-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a synthetic organic compound known for its significant biological activity. It is often used in scientific research due to its ability to interact with specific molecular targets, making it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multiple steps. One common method includes the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the reaction with 2-(1,1,2,2-tetrafluoroethoxy)aniline under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further research and applications .

Mechanism of Action

The compound exerts its effects by selectively binding to PPARγ, inhibiting its activity. This interaction affects various molecular pathways involved in lipid metabolism, glucose homeostasis, and inflammation. The binding occurs at a specific cysteine residue in the PPARγ binding site, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is unique due to its high selectivity and potency as a PPARγ antagonist. Its tetrafluoroethoxy group enhances its binding affinity and specificity compared to other similar compounds .

Properties

Molecular Formula

C15H9ClF4N2O4

Molecular Weight

392.69 g/mol

IUPAC Name

2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

InChI

InChI=1S/C15H9ClF4N2O4/c16-10-6-5-8(22(24)25)7-9(10)13(23)21-11-3-1-2-4-12(11)26-15(19,20)14(17)18/h1-7,14H,(H,21,23)

InChI Key

ACAPCUUSQQSDIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC(C(F)F)(F)F

Origin of Product

United States

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